

Comparative Analysis of Commercially Available AHA-1 (AHSA1) Detection Antibodies

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Compound of Interest

Compound Name: Azidohomoalanine

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This guide provides a comparative analysis of three commercially available antibodies for the detection of Activator of Heat Shock 90kDa Protein ATPase Homolog 1 (AHA-1), also known as AHSA1. The selection includes a monoclonal antibody and two polyclonal antibodies, offering a range of options for various research applications. This comparison focuses on the data provided by the manufacturers for key applications such as Western Blot (WB) and Immunohistochemistry (IHC).

Overview of AHA-1 Detection Antibodies

AHA-1 is a co-chaperone that stimulates the ATPase activity of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone involved in the folding and activation of a wide array of client proteins.^[1] The Hsp90-AHA-1 interaction plays a crucial role in cellular processes such as protein homeostasis, signal transduction, and cell cycle regulation.^{[2][3]} Dysregulation of AHA-1 has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an important target for research.^{[4][5]}

This guide compares the following AHA-1 antibodies:

- Santa Cruz Biotechnology AHA-1 Antibody (F-7): A mouse monoclonal antibody.
- GeneTex Anti-AHA-1 Antibody: A rabbit polyclonal antibody.

- MyBioSource AHA-1 Polyclonal Antibody: A rabbit polyclonal antibody.

Antibody Specification Comparison

The following table summarizes the key features of the selected AHA-1 antibodies based on information provided by the respective manufacturers.

Feature	Santa Cruz Biotechnology AHA-1 (F-7)	GeneTex Anti-AHA- 1 Antibody	MyBioSource AHA- 1 Polyclonal Antibody
Catalog Number	sc-166610	GTX48723	MBS2534926
Clonality	Monoclonal	Polyclonal	Polyclonal
Host Species	Mouse	Rabbit	Rabbit
Isotype	IgG ₁ κ	IgG	IgG
Immunogen	Amino acids 249-338 of human AHA-1	Synthetic peptide from an internal region of human AHA-1	Synthetic peptide from the internal region of human AHA-1
Species Reactivity	Human, Mouse, Rat	Human, Monkey	Human
Validated Applications	WB, IP, IF, ELISA, IHC(P), FCM	WB, IP, ELISA, IHC	WB, IHC, ELISA
Concentration	200 µg/ml	1 mg/ml	1 mg/ml
Conjugation	Unconjugated (multiple conjugates available)	Unconjugated	Unconjugated

Performance in Western Blot (WB)

Western blotting is a key application for assessing the specificity and sensitivity of an antibody. The data below is based on the validation images and protocols provided by the manufacturers. It is important to note that the experimental conditions are not standardized across the suppliers, which may influence the observed performance.

Parameter	Santa Cruz Biotechnology AHA-1 (F-7)	GeneTex Anti-AHA- 1 Antibody	MyBioSource AHA- 1 Polyclonal Antibody
Recommended Dilution	1:100 - 1:1000	1:2000	1:500 - 1:2000
Positive Control Lysate	Human and Mouse AHA-1 transfected 293T whole cell lysate	293T, HeLa, MCF-7, Jurkat, A431, Raji, Ramos whole cell lysates; Cos7 cells transfected with FLAG-AHA1	HT29 cell lysate
Observed Band Size	~43 kDa	~38 kDa	~38 kDa
Specificity Notes	A specific band was observed at ~43 kDa in transfected lysates. [6]	Detects both endogenous and overexpressed AHA-1 in various cell lines. [7]	A single band is shown at the expected molecular weight in HT29 cells. [1]

Performance in Immunohistochemistry (IHC)

Immunohistochemistry allows for the localization of AHA-1 protein within tissue samples. The information regarding IHC performance is based on the manufacturers' datasheets.

Parameter	Santa Cruz Biotechnology AHA-1 (F-7)	GeneTex Anti-AHA- 1 Antibody	MyBioSource AHA- 1 Polyclonal Antibody
Recommended Dilution	Information on specific dilution for IHC(P) is available, with HRP conjugate offered.[8]	Assay dependent	1:50 - 1:200
Antigen Retrieval	Not specified	Not specified	Not specified
Positive Control Tissue	Not specified in readily available data	Not specified in readily available data	Not specified in readily available data
Observed Staining Pattern	Not specified in readily available data	Not specified in readily available data	Not specified in readily available data

Experimental Protocols

The following are generalized protocols for Western Blotting and Immunohistochemistry for the detection of AHA-1. These should be optimized for specific experimental conditions.

Western Blotting Protocol

- **Sample Preparation:** Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- **Gel Electrophoresis:** Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary AHA-1 antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
- **Washing:** Repeat the washing step as in step 6.
- **Detection:** Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

Immunohistochemistry (Paraffin-Embedded Sections) Protocol

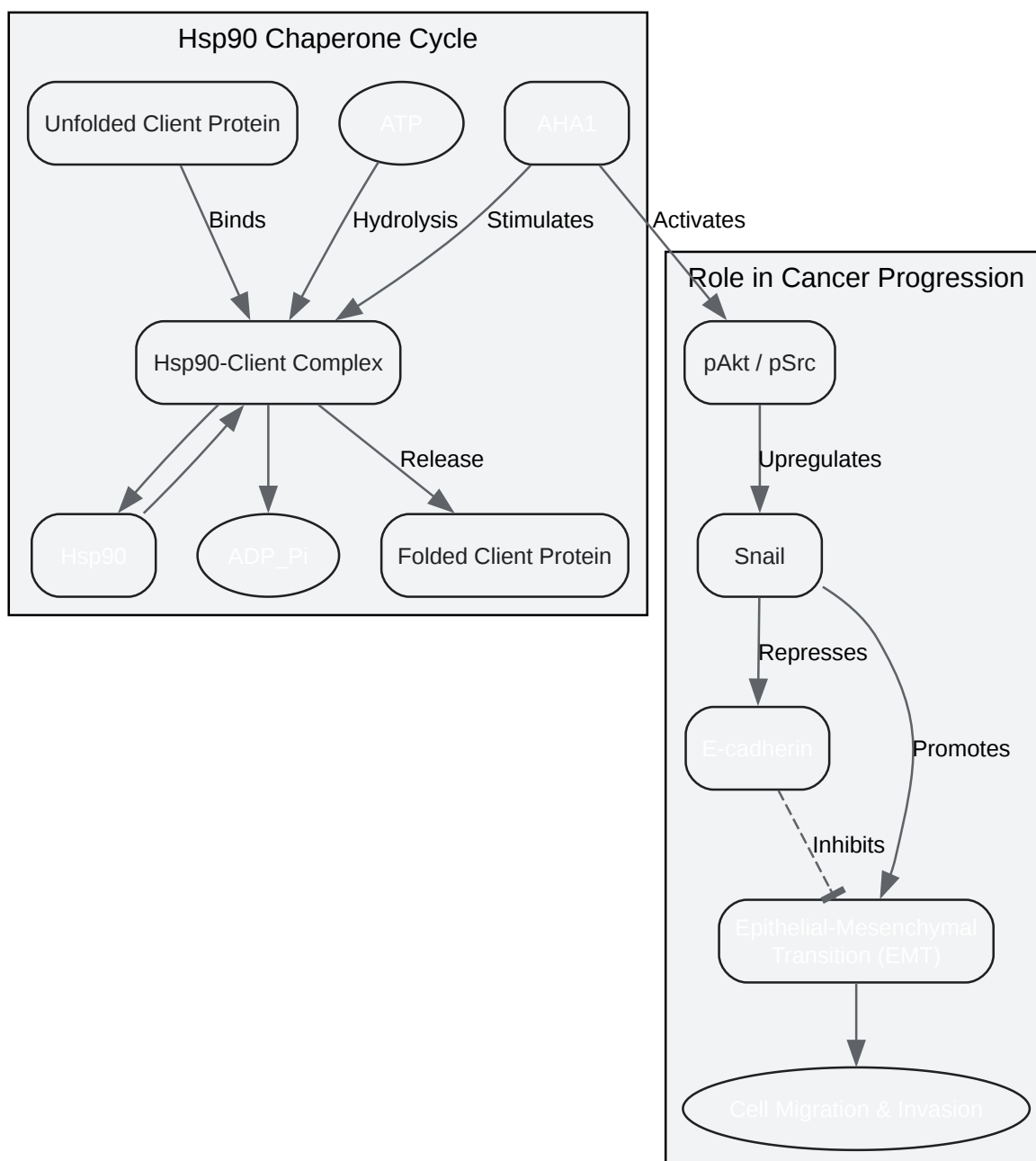
- **Deparaffinization and Rehydration:** Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval (HIER) by incubating the slides in a suitable buffer (e.g., 10 mM sodium citrate, pH 6.0) at 95-100°C for 10-20 minutes. Allow slides to cool to room temperature.
- **Blocking:** Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes. Wash with PBS.
- **Permeabilization and Blocking:** Permeabilize the sections with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the target localization). Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the sections with the primary AHA-1 antibody at the recommended dilution in blocking buffer overnight at 4°C in a humidified chamber.
- **Washing:** Wash the slides three times for 5 minutes each with PBS.
- **Secondary Antibody Incubation:** Incubate the sections with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-polymer-conjugated secondary antibody, for 30-60 minutes at room temperature.

- **Washing:** Repeat the washing step as in step 6.
- **Chromogen Detection:** Visualize the signal by incubating the sections with a chromogen substrate such as 3,3'-diaminobenzidine (DAB) until the desired color intensity is reached.
- **Counterstaining, Dehydration, and Mounting:** Counterstain the sections with hematoxylin, dehydrate through a graded series of ethanol and xylene, and mount with a permanent mounting medium.

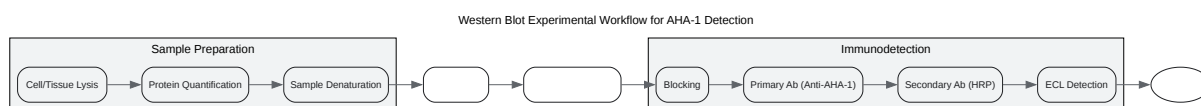
Visualizations

Signaling Pathway and Experimental Workflows

AHA-1 in Hsp90 Chaperone Cycle and Cancer Progression

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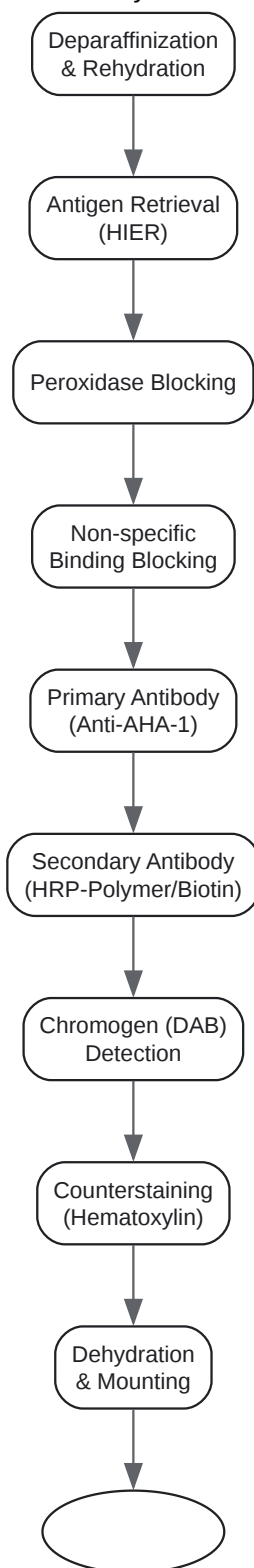
Caption: AHA-1's role in the Hsp90 cycle and cancer EMT pathway.



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Caption: Step-by-step workflow for Western Blotting of AHA-1.

Immunohistochemistry Workflow for AHA-1

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Caption: Workflow for Immunohistochemical staining of AHA-1.

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